molecular formula C10H5BrN2O B6305250 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile CAS No. 2092056-87-4

3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile

Cat. No.: B6305250
CAS No.: 2092056-87-4
M. Wt: 249.06 g/mol
InChI Key: XFUPDJWLVSMGRH-UHFFFAOYSA-N
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Description

3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 g/mol It is characterized by the presence of a bromine atom, an oxazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile typically involves the bromination of 4-(1,3-oxazol-5-yl)benzonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxazole ring and benzonitrile group can play crucial roles in binding to these targets and influencing their function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-formylbenzonitrile: Similar structure but with a formyl group instead of an oxazole ring.

    3-Bromo-4-(1,3-thiazol-5-yl)benzonitrile: Contains a thiazole ring instead of an oxazole ring.

    3-Bromo-4-(1,3-imidazol-5-yl)benzonitrile: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of bioactive molecules and materials .

Properties

IUPAC Name

3-bromo-4-(1,3-oxazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-9-3-7(4-12)1-2-8(9)10-5-13-6-14-10/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUPDJWLVSMGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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